MethADP (triammonium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: MethADP (triammonium) is synthesized through a series of chemical reactions involving adenosine derivativesThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of MethADP (triammonium) involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques. The final product is then dried and stored under specific conditions to maintain its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: MethADP (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the diphosphate moiety.
Substitution: Substitution reactions can occur at the methylene group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions include various adenosine derivatives with modified diphosphate groups. These derivatives are used in further research to study their biological activities .
Scientific Research Applications
MethADP (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used to study the ATP-adenosine pathway and its role in cellular metabolism.
Biology: The compound is used to investigate the effects of CD73 inhibition on cellular processes.
Medicine: Research on MethADP (triammonium) helps in understanding its potential therapeutic applications in diseases where the ATP-adenosine pathway is involved.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
MethADP (triammonium) exerts its effects by inhibiting the activity of CD73, an enzyme involved in the conversion of AMP to adenosine. By inhibiting CD73, MethADP (triammonium) reduces the production of adenosine, thereby affecting various cellular processes. The molecular targets include the CD73 enzyme and the ATP-adenosine pathway .
Comparison with Similar Compounds
- Adenosine 5’-(α,β-methylene)diphosphate disodium
- Adenosine 5’-(α,β-methylene)diphosphate sodium
Comparison: MethADP (triammonium) is unique due to its triammonium salt form, which provides specific solubility and stability properties. Compared to its disodium and sodium counterparts, MethADP (triammonium) offers distinct advantages in terms of its inhibitory potency and effectiveness in research applications .
Properties
Molecular Formula |
C11H26N8O9P2 |
---|---|
Molecular Weight |
476.32 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;azane |
InChI |
InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7+,8?,11-;;;/m1.../s1 |
InChI Key |
YVNOVOOCZCMYRN-XFFDLAHRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |
Origin of Product |
United States |
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